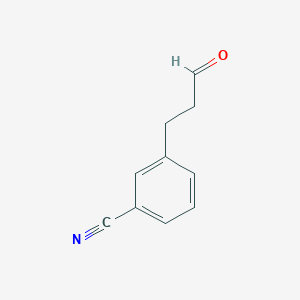

3-(3-Oxopropyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

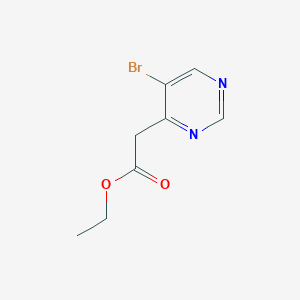

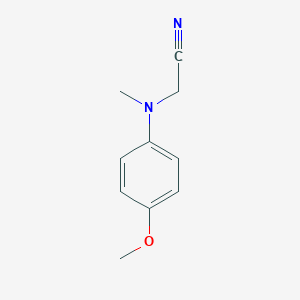

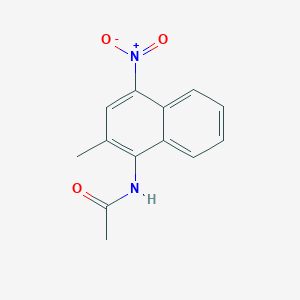

“3-(3-Oxopropyl)benzonitrile” is a chemical compound with the CAS Number: 111376-39-7 . It has a molecular weight of 159.19 and its IUPAC name is 3-(3-oxopropyl)benzonitrile . The compound is a light yellow liquid .

Molecular Structure Analysis

The InChI code for “3-(3-Oxopropyl)benzonitrile” is 1S/C10H9NO/c11-8-10-4-1-3-9 (7-10)5-2-6-12/h1,3-4,6-7H,2,5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“3-(3-Oxopropyl)benzonitrile” is a light yellow liquid . It has a molecular weight of 159.19 and its IUPAC name is 3-(3-oxopropyl)benzonitrile .Wissenschaftliche Forschungsanwendungen

Solar Energy Conversion

Benzonitrile derivatives, including compounds structurally related to 3-(3-Oxopropyl)benzonitrile, have been shown to enhance the operation of Dye Sensitized Solar Cells (DSSCs). A study demonstrated that benzonitrile-based electrolytes significantly improve the long-term stability and efficiency of DSSCs. This advancement is crucial for developing cost-effective and durable solar energy conversion technologies (Latini et al., 2014).

Corrosion Inhibition

Research on benzonitrile derivatives has revealed their potential as corrosion inhibitors for mild steel in acidic environments. These compounds, including variations like 4-(isopentylamino)-3-nitrobenzonitrile, offer protection against corrosion, highlighting their application in industrial maintenance and preservation (Chaouiki et al., 2018).

Organic Synthesis

Benzonitrile compounds have been utilized in the synthesis of complex organic molecules. For example, a recyclable fluorous oxime approach leverages benzonitrile derivatives for the efficient synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines, which are valuable in pharmaceutical and materials science research (Ang et al., 2013).

Photocatalytic Reduction

A study on the photocatalytic reduction of benzonitrile to benzylamine using palladium-loaded titanium(IV) oxide indicates the potential of benzonitrile derivatives in chemical synthesis and environmental remediation. This process transforms benzonitrile in the presence of a photocatalyst, suggesting applications in sustainable chemistry (Imamura et al., 2013).

High-Performance Polymers

Research into the properties of phthalonitrile resins has introduced benzonitrile derivatives as precursors for high-temperature-resistant materials. These compounds contribute to the development of polymers with exceptional thermal and mechanical properties, suitable for aerospace and electronic applications (Wang et al., 2020).

Safety And Hazards

The safety data sheet for “3-(3-Oxopropyl)benzonitrile” suggests that it is combustible and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be stored in a well-ventilated place and kept cool .

Eigenschaften

IUPAC Name |

3-(3-oxopropyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,6-7H,2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKIPHRCPMEELY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551271 |

Source

|

| Record name | 3-(3-Oxopropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Oxopropyl)benzonitrile | |

CAS RN |

111376-39-7 |

Source

|

| Record name | 3-(3-Oxopropyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)